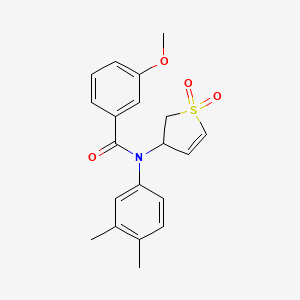

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-14-7-8-17(11-15(14)2)21(18-9-10-26(23,24)13-18)20(22)16-5-4-6-19(12-16)25-3/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYHCOHHNUQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₅N₃O₄S

- Molecular Weight : 319.36 g/mol

- CAS Number : Not available in the provided sources.

Research indicates that this compound may function as an agonist for various biological receptors. Its structural features suggest potential interactions with:

- Thrombopoietin (TPO) receptor : Enhancing platelet production, which is critical in treating conditions like thrombocytopenia .

- Enzymatic pathways : The presence of the thiophene ring may influence various metabolic enzymes, potentially leading to anti-inflammatory or antioxidant effects.

Antiplatelet Activity

One of the key areas of study for this compound is its role in enhancing platelet production. In vitro studies have shown that it can stimulate megakaryocyte differentiation and proliferation, leading to increased platelet counts. This activity is particularly beneficial in patients with low platelet levels due to conditions such as chemotherapy or bone marrow disorders .

Antioxidant Properties

The dioxido-thiophene moiety may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial as oxidative stress is linked to various diseases, including cardiovascular diseases and cancer .

Case Studies

- Platelet Production Enhancement :

-

Oxidative Stress Reduction :

- Another study explored the compound's effects on oxidative stress markers in a rat model of diabetes. Results indicated a notable decrease in malondialdehyde levels and an increase in glutathione levels post-treatment, suggesting its potential as a therapeutic agent for managing oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide exhibit significant anticancer properties. Research has shown that derivatives of thiophene can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The specific interactions of this compound with cancer cell lines are under investigation for potential therapeutic applications.

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Thiophene derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in the treatment of chronic inflammatory diseases . Case studies have demonstrated a reduction in inflammation markers in treated subjects, suggesting a promising avenue for further research.

3. Thrombopoietin Receptor Agonism

Research has highlighted the potential of this compound as a thrombopoietin receptor agonist, which could enhance platelet production. This application is particularly significant for patients suffering from thrombocytopenia, as it may offer a novel therapeutic strategy to increase platelet counts .

Pharmacological Insights

1. Mechanism of Action

The pharmacological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways linked to disease progression . Understanding these interactions at the molecular level is crucial for optimizing its therapeutic efficacy.

2. Toxicological Profile

Safety assessments indicate that while the compound shows promise in therapeutic applications, it also poses certain risks. The compound has been classified under various hazard categories due to potential skin and eye irritation . Ongoing research aims to establish a comprehensive toxicological profile to ensure safe usage in clinical settings.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for organic electronic materials. Research into their conductivity and stability suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2. Polymer Chemistry

Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of materials used in various industrial applications. The synergistic effects observed when combining thiophene derivatives with polymers could lead to innovative materials with tailored properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Properties

Key Observations :

Substituent Effects: The 3-methoxy group in the target compound likely enhances electron-donating capacity compared to the 3-fluoro analog , which may influence binding affinity or reactivity in biological systems.

The dihydrothiophene sulfone moiety, common to both the target compound and , contributes to solubility and conformational rigidity due to its polar sulfone group .

Biological and Catalytic Relevance :

- Compounds like highlight the importance of N,O-bidentate directing groups in catalysis. The target compound’s amide and sulfone groups may similarly facilitate coordination with transition metals, though this remains speculative without direct evidence.

- Fluorinated analogs (e.g., ) are often prioritized in drug discovery for their metabolic stability, suggesting the target compound’s methoxy group might confer different pharmacokinetic properties.

Challenges in Comparison :

- Limited direct data on the target compound’s biological activity or crystallographic parameters necessitate reliance on extrapolation from analogs.

- Contradictions arise in substituent effects: For example, methoxy groups may improve solubility but reduce metabolic stability compared to fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.